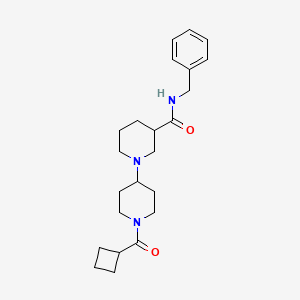
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide, also known as DOF, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOF belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the study of ion channels, particularly in the voltage-gated potassium channels. This compound has been shown to selectively inhibit these channels, making it a valuable tool for studying their function and potential therapeutic targets. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide's mechanism of action involves the inhibition of voltage-gated potassium channels. This inhibition leads to a decrease in potassium efflux, resulting in membrane depolarization and an increase in intracellular calcium levels. These effects ultimately lead to the inhibition of cell proliferation and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its effects on ion channels and cancer cells, this compound has also been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide's selective inhibition of voltage-gated potassium channels makes it a valuable tool for studying their function and potential therapeutic targets. However, this compound's effects on other ion channels and its potential toxicity at high concentrations should be taken into consideration when using it in lab experiments.
Orientations Futures
There are several potential future directions for research involving 4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide. One area of interest is in the development of this compound derivatives with improved selectivity and potency. Another area of interest is in the study of this compound's effects on other ion channels and its potential therapeutic applications in diseases beyond cancer and inflammation. Additionally, the development of this compound-based therapies for cancer and inflammatory diseases is an area of ongoing research.
Méthodes De Synthèse
4-(dimethylamino)-N-(2-oxotetrahydro-3-furanyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with 2-bromo-3-hydroxytetrahydrofuran, followed by reduction and further reactions to yield the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)10-5-3-9(4-6-10)12(16)14-11-7-8-18-13(11)17/h3-6,11H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSONOXYCUGQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)

![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6117129.png)
![2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6117141.png)
![{3-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117154.png)
